The Definitive Guide to Tris(1-chloro-2-propyl) phosphate-d18 (CAS 1447569-78-9) for Advanced Quantitative Analysis
The Definitive Guide to Tris(1-chloro-2-propyl) phosphate-d18 (CAS 1447569-78-9) for Advanced Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tris(1-chloro-2-propyl) phosphate-d18 (TCIPP-d18), a deuterated internal standard crucial for high-precision quantitative analysis. Authored from the perspective of a Senior Application Scientist, this document delves into the core properties, synthesis considerations, and, most importantly, the practical application of TCIPP-d18 in demanding research and development environments. The focus is on leveraging this stable isotope-labeled compound to achieve the highest levels of accuracy and reliability in mass spectrometry-based assays.
Core Concepts: Understanding the Power of a Deuterated Internal Standard
Tris(1-chloro-2-propyl) phosphate (TCIPP) is a widely used organophosphate flame retardant that, due to its additive nature, is a subject of increasing interest in environmental and biological monitoring.[1] Accurate quantification of TCIPP is paramount for toxicological assessments and human exposure studies. This is where Tris(1-chloro-2-propyl) phosphate-d18 (TCIPP-d18) becomes an indispensable tool.
TCIPP-d18 is a stable isotope-labeled version of TCIPP where 18 hydrogen atoms have been replaced with deuterium.[2] This subtle but critical modification allows it to be distinguished from the native compound by a mass spectrometer, while its physicochemical properties remain nearly identical.[3] This characteristic is the cornerstone of Isotope Dilution Mass Spectrometry (IDMS), the gold standard for quantitative analysis.[3]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The fundamental premise of IDMS is that a known amount of the isotopically labeled internal standard (TCIPP-d18) is added to a sample at the very beginning of the analytical workflow.[3] This "spike" ensures that the internal standard experiences the exact same experimental variations as the analyte of interest (TCIPP). Any loss of material during sample extraction, cleanup, or derivatization, as well as fluctuations in instrument response (e.g., ionization suppression or enhancement in the mass spectrometer), will affect both the analyte and the internal standard proportionally.[3][4] Consequently, the ratio of the signal from the analyte to the signal from the internal standard remains constant, leading to highly accurate and precise quantification.[3]
Physicochemical and Molecular Properties
A thorough understanding of the properties of TCIPP-d18 is essential for its effective use.
| Property | Value | Source(s) |
| CAS Number | 1447569-78-9 | [2][5] |
| Molecular Formula | C₉D₁₈Cl₃O₄P | [2][5] |
| Molecular Weight | 345.68 g/mol | [2][5] |
| Appearance | Yellow Oil / Clear Colorless Viscous Liquid | [6][7] |
| Solubility | Low solubility in water; Soluble in most organic solvents such as methanol, ethanol, acetonitrile, and toluene. | [1] |
| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere |
Note: Some properties are inferred from the non-deuterated analogue, Tris(1-chloro-2-propyl) phosphate (CAS 13674-84-5), due to their near-identical chemical nature.
Synthesis and Isotopic Purity: The Foundation of Reliable Data
While detailed, proprietary synthesis protocols for TCIPP-d18 are not publicly available, the general approach involves the reaction of a deuterated precursor with phosphorus oxychloride. The synthesis of the non-deuterated TCIPP is achieved through the reaction of propylene oxide with phosphorus oxychloride.[8] For the deuterated analogue, a deuterated version of a precursor, such as deuterated 1-chloro-2-propanol, would be utilized.
The Critical Importance of Isotopic and Chemical Purity
The reliability of an internal standard hinges on its purity. Two key aspects are crucial:
-
Chemical Purity: High chemical purity (typically ≥98%) ensures that the standard is free from contaminants that could interfere with the analysis or degrade over time.[9]
-
Isotopic Purity (or Isotopic Enrichment): This refers to the percentage of the internal standard molecules that are fully deuterated. High isotopic purity (ideally >98%) is essential to minimize "crosstalk" – where the signal from the internal standard contributes to the signal of the analyte, or vice versa.[4][10] This is particularly important when the concentration of the analyte is very low relative to the spiked internal standard.
Stability of the Deuterium Label
The deuterium labels in TCIPP-d18 are on carbon atoms, which form stable C-D bonds. These bonds are generally not susceptible to hydrogen-deuterium (H/D) exchange under typical analytical conditions (e.g., in the presence of water or acidic/basic mobile phases).[11][12] This stability is crucial, as any loss of deuterium would compromise the integrity of the internal standard.
Application in Quantitative Analysis: A Step-by-Step Workflow
The primary application of TCIPP-d18 is as an internal standard for the quantification of TCIPP in various matrices, including human plasma, urine, and environmental samples like water and soil.[1][13] A typical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (e.g., 1 mg/mL): Accurately weigh the neat TCIPP-d18 and dissolve it in a suitable organic solvent, such as methanol or acetonitrile, to a known volume.[1]
-
Intermediate Stock Solutions (e.g., 10 µg/mL): Perform a serial dilution of the primary stock solution to a more manageable concentration.[1]
-
Internal Standard Working Solution (e.g., 10 ng/mL): Further dilute the intermediate stock solution to the final concentration that will be used for spiking the samples. The optimal concentration of the internal standard should be determined during method development and is typically in the mid-range of the calibration curve.[1][4]
Sample Preparation Protocol (Example: Human Plasma)
This protocol is a representative example and should be optimized for the specific matrix and analytical instrumentation.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add a known volume of the plasma sample (e.g., 100 µL).[1]
-
Spiking: Add a small, precise volume of the TCIPP-d18 internal standard working solution (e.g., 10 µL) to each sample, calibrator, and quality control sample (except for the "double blank" or "matrix blank").[1] Vortex briefly to ensure homogeneity.
-
Protein Precipitation: Add an excess of a cold organic solvent, such as acetonitrile (e.g., 300 µL), to precipitate the plasma proteins.[1] Vortex vigorously for at least one minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at a low temperature (e.g., 4°C) to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.[1]
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1] Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase of the LC method. This step concentrates the analyte and ensures compatibility with the chromatography.[1]
-
Final Centrifugation: Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.[1]
Experimental Workflow for TCIPP Quantification in Plasma
Caption: A typical bioanalytical workflow for the quantification of TCIPP in plasma using TCIPP-d18 as an internal standard.
LC-MS/MS Analysis and Data Processing
The analysis is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both TCIPP and TCIPP-d18 need to be determined and optimized.
-
Chromatography: A C18 reversed-phase column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid. The goal is to achieve good chromatographic separation of TCIPP from matrix interferences.
-
Mass Spectrometry: The mass spectrometer is set to monitor the specific MRM transitions for both TCIPP and TCIPP-d18. The collision energy for each transition is optimized to maximize signal intensity.
-
Data Processing: The peak areas of the analyte (TCIPP) and the internal standard (TCIPP-d18) are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. The concentration of TCIPP in unknown samples is then calculated from this calibration curve.[3]
Mass Spectral Fragmentation
Logical Relationship: The Role of TCIPP-d18 in IDMS
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tris(1-chloro-2-propyl) Phosphate-d18 | CAS 1447569-78-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. bioszeparacio.hu [bioszeparacio.hu]
- 7. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells – Department of Chemistry [chem.unc.edu]
- 8. Tris(chloropropyl) phosphate - Wikipedia [en.wikipedia.org]
- 9. isotope.com [isotope.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Investigation of in vitro biotransformation of tris (1-chloro-2-propyl) phosphate and confirmation in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
